Home > Products > Screening Compounds P129500 > Avermectin A1a aglycone
Avermectin A1a aglycone -

Avermectin A1a aglycone

Catalog Number: EVT-1583765
CAS Number:
Molecular Formula: C35H50O8
Molecular Weight: 598.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Avermectin A1a aglycone is a member of pyrans.
Overview

Avermectin A1a aglycone is a significant compound derived from the avermectin family, which is primarily produced by the bacterium Streptomyces avermitilis. This compound, along with its derivatives, plays a crucial role in agriculture and medicine, particularly as an antiparasitic agent. Avermectins are known for their efficacy against a variety of parasites in both veterinary and human medicine.

Source

The primary source of avermectin A1a aglycone is the fermentation of Streptomyces avermitilis, which synthesizes this compound through a complex biosynthetic pathway involving polyketide synthases. The aglycone form is typically obtained through hydrolysis of glycosylated avermectins, which can complicate the extraction and purification processes.

Classification

Avermectin A1a aglycone belongs to the class of macrolide compounds. It is characterized by a large lactone ring structure that is essential for its biological activity. The compound itself is part of a broader family that includes other derivatives such as avermectin B1a and B2a, which differ in their sugar moieties and side chains.

Synthesis Analysis

Methods

The synthesis of avermectin A1a aglycone can be achieved through various methods, including:

  • Fermentation: Utilizing high-yielding strains of Streptomyces avermitilis that are genetically modified to enhance production.
  • Chemical Hydrolysis: Converting glycosylated forms of avermectin into aglycones through acid hydrolysis, often requiring careful control of conditions to avoid degradation of the product.

Technical Details

The biosynthesis involves multiple enzymatic steps, where polyketide synthases play a pivotal role in assembling the carbon backbone. Key enzymes include:

  • Polyketide Synthase Complex: This complex catalyzes the formation of the initial avermectin aglycone.
  • Modification Enzymes: Such as monooxygenases and methyltransferases that introduce functional groups into the aglycone structure.
Molecular Structure Analysis

Structure

Avermectin A1a aglycone has a complex molecular structure characterized by:

  • Macrolide Ring: A large cyclic ester structure with multiple stereocenters.
  • Substituents: The presence of hydroxyl groups and other functional groups that influence its biological activity.

Data

The molecular formula for avermectin A1a aglycone is C47H72O14C_{47}H_{72}O_{14}. Its structural features include:

  • Molecular Weight: Approximately 865.06 g/mol.
  • Stereochemistry: Multiple chiral centers that contribute to its pharmacological properties.
Chemical Reactions Analysis

Reactions

Avermectin A1a aglycone undergoes several chemical reactions during its biosynthesis and modification:

  • Glycosylation: The addition of sugar moieties to form glycosylated derivatives.
  • Hydrolysis: The cleavage of glycosidic bonds to yield the aglycone form.

Technical Details

These reactions are facilitated by specific enzymes that catalyze the formation or breakdown of chemical bonds. For instance, glycosyltransferases are responsible for adding sugar units, while hydrolases catalyze hydrolysis reactions.

Mechanism of Action

Process

Avermectin A1a aglycone exerts its biological effects primarily through interaction with glutamate-gated chloride channels in the nervous systems of invertebrates. This leads to:

  • Increased Chloride Ion Conductance: Resulting in paralysis and death of susceptible parasites.
  • Disruption of Neuromuscular Transmission: Affecting muscle function in target organisms.

Data

Research indicates that the effective concentration for antiparasitic activity can vary widely depending on the species targeted, but it generally operates at nanomolar to micromolar concentrations.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in organic solvents like methanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under acidic conditions but sensitive to strong bases.
  • Melting Point: The melting point ranges around 160–165 °C.

Relevant analyses have shown that modifications at specific positions on the macrolide ring can significantly alter both solubility and biological activity without compromising potency.

Applications

Scientific Uses

Avermectin A1a aglycone is widely utilized in various fields:

  • Veterinary Medicine: As an antiparasitic agent in livestock and pets, effectively treating infections caused by nematodes and ectoparasites.
  • Agriculture: Employed as an insecticide, particularly against pests affecting crops, due to its potent neurotoxic effects on insects.
  • Research: Used as a model compound in studies investigating ion channel function and mechanisms of neurotoxicity.
Introduction to Avermectin A1a Aglycone in Natural Product Chemistry

Role of Aglycone Moieties in Macrocyclic Lactone Bioactivity

The aglycone moiety of macrocyclic lactones constitutes the pharmacophore responsible for target engagement and biological activity. In avermectin A1a aglycone, the 16-membered lactone ring embedded with spiroketal and benzofuran systems provides the three-dimensional architecture necessary for high-affinity interaction with glutamate-gated chloride channels (GluCls) in invertebrate nerve and muscle cells. This binding hyperpolarizes membranes by facilitating chloride ion influx, leading to paralysis and death of target parasites [1] [6].

Glycosylation predominantly influences pharmacokinetic behavior rather than intrinsic activity. The oleandrose disaccharide attached at C-13 enhances solubility and membrane penetration but is not essential for target binding. Evidence demonstrates that avermectin A1a aglycone retains measurable anthelmintic activity, though at reduced potency compared to its glycosylated counterpart, primarily due to altered biodistribution and cellular uptake [4] [9].

Table 1: Structural and Functional Comparison of Avermectin A1a and Its Aglycone

Structural FeatureAvermectin A1aAvermectin A1a AglyconeFunctional Impact
Macrocyclic Lactone CorePresentPresentEssential for GluCl binding and antiparasitic activity
C13-disaccharide4-(α-L-oleandrosyl)-α-L-oleandroseAbsentEnhances solubility and tissue penetration; not required for target engagement
C5 SubstituentMethoxy (-OCH₃)Methoxy (-OCH₃)Influences metabolic stability; demethylated analogs show altered activity profiles
C22-C23 BondDouble bondDouble bondAffects molecular flexibility and binding kinetics to chloride channels
BioactivityHigh potencyReduced but measurable potencyGlycosylation primarily modulates bioavailability and distribution, not intrinsic activity

Chemical modifications to the aglycone scaffold enable exploration of structure-activity relationships inaccessible through sugar manipulation alone. For instance, C5 demethylation or saturation of the C22-C23 double bond in the aglycone framework significantly alters antiparasitic efficacy and spectrum, providing insights into steric and electronic requirements for GluCl modulation [4] [9].

Historical Context: Discovery Within the Avermectin Family

The avermectin aglycones were identified as biosynthetic intermediates and hydrolysis products shortly after the isolation of the parent glycosides. In 1978, actinomycete strain MA-4680 (later classified as Streptomyces avermitilis) was isolated from a soil sample collected near a golf course in Ito City, Shizuoka Prefecture, Japan. Fermentation broths exhibited potent anthelmintic activity against Nematospiroides dubius in mice, prompting chemical investigation [5] [6].

Initial purification yielded eight closely related glycosylated macrocycles—the A1a, A1b, A2a, A2b, B1a, B1b, B2a, and B2b components. Controlled acid hydrolysis of these compounds revealed their aglycone counterparts, identified by mass spectrometry and comparative chromatography as the hydrolytically stable macrolactone cores lacking the C13-oligosaccharide. Avermectin A1a aglycone specifically originated from the acid-catalyzed removal of the disaccharide from the major natural component A1a, which bears a (S)-sec-butyl group at C25 [6] [9]. This discovery was pivotal in confirming that the sugar units were not part of the essential pharmacophore.

Table 2: Key Historical Milestones in Avermectin A1a Aglycone Characterization

YearMilestoneSignificance
1978Isolation of S. avermitilis MA-4680 (Japan)Source organism for avermectin complex discovery
1979Structural elucidation of avermectin complexes (Burg et al.)Identification of A1a as a major component; foundation for aglycone studies
1985Development of S. avermitilis Agly-1 mutant (Schulman et al.)First engineered strain producing primarily aglycones A1a/A2a, enabling direct fermentation access
1987Biosynthetic studies on glycosylation genes (avr cluster)Revealed enzymatic basis for oleandrose attachment to aglycone
2015Nobel Prize awarded for avermectin discovery (Ōmura & Campbell)Recognition of avermectins' transformative impact on parasitology

The significance of aglycones escalated with the generation of specialized S. avermitilis mutants. The Agly-1 mutant strain, reported in 1985, lost the capacity to synthesize the oleandrose disaccharide but retained the ability to produce the aglycone scaffold. This strain produced primarily avermectin aglycones A1a and A2a, providing direct fermentative access to these compounds without requiring chemical hydrolysis of the natural glycosides. Subsequent mutants, such as those lacking branched-chain 2-oxo acid dehydrogenase activity, further enabled the production of "non-natural" aglycones by incorporating exogenous carboxylic acids during fermentation [8].

Position of Avermectin A1a Aglycone in Streptomyces Secondary Metabolism

Avermectin A1a aglycone occupies a central branch point within the complex secondary metabolic network of Streptomyces avermitilis. Its biosynthesis converges with primary metabolism through the provision of starter units (isobutyryl-CoA and 2-methylbutyryl-CoA) and extender units (malonyl-CoA and methylmalonyl-CoA) for the polyketide synthase (PKS) machinery. The aglycone serves as the direct precursor for glycosylated avermectins and a potential substrate for oxidative tailoring enzymes that further diversify the avermectin molecular family [5] [8] [9].

The biosynthetic pathway initiates with the type I PKS multienzyme complex (AVES1-AVES4), which assembles the initial polyketide chain through 12 extension cycles. This megasynthase utilizes 2-methylbutyryl-CoA to generate the A1-series backbone, distinguishing it from the B1-series derived from isobutyryl-CoA. Following cyclization and release, the nascent aglycone undergoes several enzymatic modifications:

  • Furan ring formation: Catalyzed by the cytochrome P450 monooxygenase AveE, which mediates oxidative cyclization between C6 and C8 [4] [9].
  • C5-ketoreduction: Mediated by the NADPH-dependent ketoreductase AveF, yielding the 5-hydroxy intermediate.
  • C5-O-methylation: Performed by the S-adenosylmethionine (SAM)-dependent methyltransferase AveD, producing the 5-methoxy group characteristic of A-series avermectins [4] [9].

Table 3: Key Enzymes in Avermectin A1a Aglycone Biosynthesis and Modification

GeneProtein FunctionRole in Aglycone MetabolismDownstream Product
aveA1-A4Polyketide synthase (Type I)Assembly of polyketide chain; aglycon release via thioesterase domainInitial avermectin aglycone scaffold
aveECytochrome P450 monooxygenaseCatalyzes furan ring formation (C6-C8 bridge)Furan-containing aglycone
aveFKetoreductaseReduces C5 keto group to hydroxyl5-hydroxy-aglycone
aveDMethyltransferaseTransfers methyl group to C5-OH (SAM-dependent)Avermectin A1a aglycone
aveCDehydratase (putative)Influences C22-C23 dehydration; determines series 1 vs. 2Aglycone with double/single bond
aveRPathway-specific regulatorTranscriptional activator of avermectin biosynthetic gene clusterEnhanced aglycone production
malEMaltose-binding regulatorModulates carbon utilization; influences precursor flux to PKSOptimized aglycone titers

Glycosylation represents the primary metabolic fate of the aglycone, orchestrated by the avr gene cassette (avrB-avrH). This cluster encodes enzymes for dTDP-L-oleandrose synthesis (avrBII-BVIII) and the glycosyltransferase (avrBI) responsible for sequential attachment of two oleandrose units to the C13-hydroxyl of the aglycone. Mutations in any avr gene typically result in intracellular accumulation or secretion of the aglycone scaffold [4] [8]. Notably, the aglycone accumulates transiently in wild-type strains but becomes the major product in glycosylation-deficient mutants like Agly-1.

Beyond glycosylation, the aglycone serves as a branch point for oxidative diversification. Alternative oxidation states at C5 (hydroxy vs. methoxy) and C22-C23 (single vs. double bond) generate structural variants including A2a, B1a, and B2a aglycones. These modifications occur at the aglycone level before glycosylation, highlighting its role as a central node in the avermectin metabolic grid. Furthermore, regulatory genes such as aveR (a pathway-specific activator) and malE (influencing carbon flux) significantly impact aglycone production levels, as demonstrated by transcriptional analyses and overexpression studies [7] [9].

Properties

Product Name

Avermectin A1a aglycone

IUPAC Name

(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-butan-2-yl-12',24'-dihydroxy-21'-methoxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one

Molecular Formula

C35H50O8

Molecular Weight

598.8 g/mol

InChI

InChI=1S/C35H50O8/c1-8-20(2)30-23(5)14-15-34(43-30)18-27-17-26(42-34)13-12-22(4)29(36)21(3)10-9-11-25-19-40-32-31(39-7)24(6)16-28(33(37)41-27)35(25,32)38/h9-12,14-16,20-21,23,26-32,36,38H,8,13,17-19H2,1-7H3/b10-9+,22-12+,25-11+/t20?,21-,23-,26+,27-,28-,29-,30+,31+,32+,34+,35+/m0/s1

InChI Key

FZZBQPABSWVSND-UBDJLKLUSA-N

Canonical SMILES

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5OC)C)C(=O)O3)O)C)O)C)C

Isomeric SMILES

CCC(C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5OC)C)C(=O)O3)O)C)O)\C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.